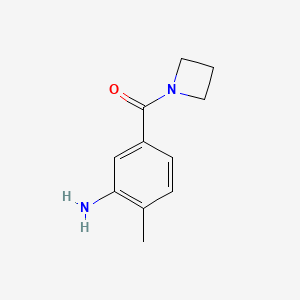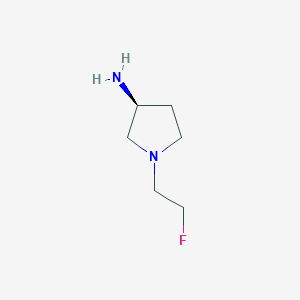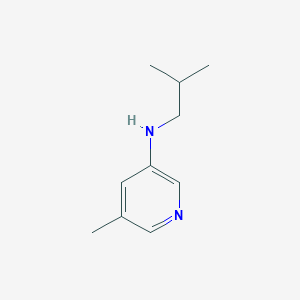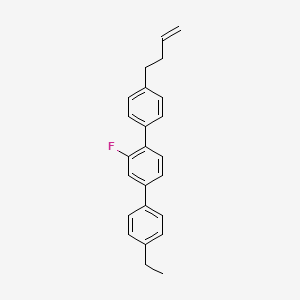
5-(Azetidine-1-carbonyl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azetidine-1-carbonyl)-2-methylaniline: is a chemical compound with the following structural formula:
C24H26N6O5
It consists of an azetidine ring (a four-membered nitrogen-containing ring) attached to a pyrazine moiety. The compound’s systematic name is (S)-3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-((1-methoxypropan-2-yl)oxy)-N-(5-methylpyrazin-2-yl)benzamide .
準備方法
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following key reactions:
Formation of the Azetidine Ring: The azetidine ring is typically synthesized using cyclization reactions involving suitable precursors.
Functionalization of the Pyrazine Moiety: The pyrazine portion is introduced through appropriate coupling reactions.
Carbonylation and Benzamide Formation: The carbonyl group is incorporated, followed by benzamide formation.
Industrial Production: While specific industrial methods may vary, large-scale production often involves efficient synthetic routes optimized for yield and purity.
化学反応の分析
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction processes may yield reduced derivatives.
Substitution: Substituent groups can be replaced via nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The specific products depend on reaction conditions and substituents. Detailed analysis requires experimental data.
科学的研究の応用
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Drug Discovery: It serves as a scaffold for designing potential drug candidates.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Pharmacology: Assessing its potential as a therapeutic agent.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Materials Science: Employed in material design and modification.
作用機序
The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate these mechanisms.
類似化合物との比較
While I don’t have a specific list of similar compounds, researchers often compare it to related structures to understand its unique properties and applications.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
(3-amino-4-methylphenyl)-(azetidin-1-yl)methanone |
InChI |
InChI=1S/C11H14N2O/c1-8-3-4-9(7-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6,12H2,1H3 |
InChIキー |
ONOHHRJWBVLFAI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)

![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)
![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)





![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)
